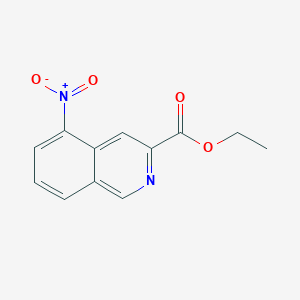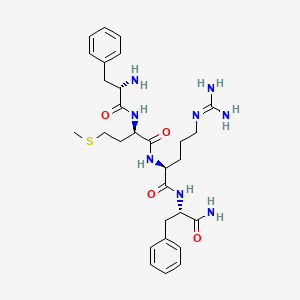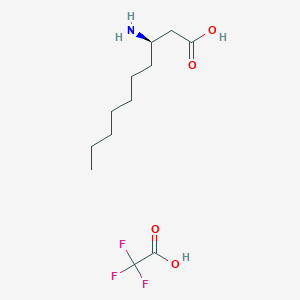![molecular formula C11H24Cl2N2O B1447161 [1-(Piperidin-3-yl)piperidin-4-yl]methanol dihydrochloride CAS No. 1803590-80-8](/img/structure/B1447161.png)
[1-(Piperidin-3-yl)piperidin-4-yl]methanol dihydrochloride
描述
[1-(Piperidin-3-yl)piperidin-4-yl]methanol dihydrochloride is a chemical compound with the molecular formula C11H22N2O2HCl It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [1-(Piperidin-3-yl)piperidin-4-yl]methanol dihydrochloride typically involves the reaction of piperidine derivatives under specific conditions. One common method includes the hydrogenation of piperidine derivatives, followed by cyclization and functionalization reactions . The reaction conditions often require the use of catalysts such as palladium or platinum, and the reactions are carried out under controlled temperatures and pressures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the use of high-pressure reactors and continuous flow systems to optimize the reaction conditions and scale up the production. The use of advanced purification techniques, such as crystallization and chromatography, ensures the final product meets the required specifications for research and industrial applications .
化学反应分析
Types of Reactions
[1-(Piperidin-3-yl)piperidin-4-yl]methanol dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of this compound can yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
科学研究应用
[1-(Piperidin-3-yl)piperidin-4-yl]methanol dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
作用机制
The mechanism of action of [1-(Piperidin-3-yl)piperidin-4-yl]methanol dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
相似化合物的比较
Similar Compounds
4-Piperidinemethanol: Another piperidine derivative with similar structural features but different functional groups.
Piperidine: The parent compound, which serves as a building block for many derivatives.
Piperidinones: Compounds containing a piperidine ring with a ketone functional group.
Uniqueness
[1-(Piperidin-3-yl)piperidin-4-yl]methanol dihydrochloride is unique due to its specific substitution pattern and the presence of both piperidine rings and a hydroxyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
属性
IUPAC Name |
(1-piperidin-3-ylpiperidin-4-yl)methanol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O.2ClH/c14-9-10-3-6-13(7-4-10)11-2-1-5-12-8-11;;/h10-12,14H,1-9H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTXUBBANDKFOSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)N2CCC(CC2)CO.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4H,5H,6H,7H,8H-thieno[3,2-b]azepine hydrochloride](/img/structure/B1447083.png)



![1-[5-Bromo-3-(trifluoromethyl)-2-pyridyl]-4-methyl-piperazine hydrochloride](/img/structure/B1447091.png)
![tert-butyl N-[2-(cyclopentylmethyl)-3-hydroxypropyl]carbamate](/img/structure/B1447094.png)




![N-[4-(Benzyloxy)phenylacetyl]glycine](/img/structure/B1447101.png)
